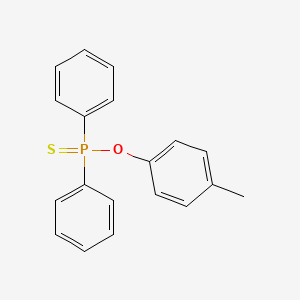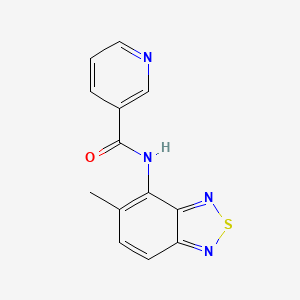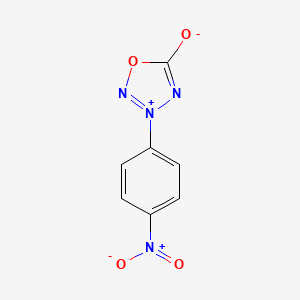![molecular formula C21H15N7O B11108981 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11108981.png)
2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is formed through a [2+3] cycloaddition reaction between a nitrile and an azide.
Acetohydrazide Formation: The acetohydrazide group is introduced by reacting the tetrazole derivative with hydrazine under controlled conditions.
Condensation Reaction: The final step involves a condensation reaction between the acetohydrazide and an aldehyde or ketone, such as 1-naphthaldehyde, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted tetrazole derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an inhibitor of nucleotide pyrophosphatases, which are involved in various pathological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its binding modes and efficacy.
Material Sciences: Due to its stability, it is investigated for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as nucleotide pyrophosphatases (NPPs). The compound inhibits the activity of NPPs by binding to their active sites, thereby regulating the hydrolysis of nucleotides and affecting extracellular signaling pathways . This inhibition can lead to therapeutic effects in conditions like osteoarthritis, type 2 diabetes, and certain cancers.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(2-Cyanophenyl)-2H-tetrazol-2-yl]-N’-(2-furylmethylene)acetohydrazide
- **2-[5-(2-Cyanophenyl)-2H-tetrazol-2-yl]-N’-(2-hydroxybenzylidene)acetohydrazide
- **2-[5-(2-Cyanophenyl)-2H-tetrazol-2-yl]-N’-(1H-indol-3-ylmethylene)acetohydrazide
Uniqueness
What sets 2-[5-(2-CYANOPHENYL)-2H-TETRAZOL-2-YL]-N’-[(E)-1-NAPHTHYLMETHYLENE]ACETOHYDRAZIDE apart from similar compounds is its specific structural configuration, which imparts unique binding properties and stability. This makes it particularly effective in inhibiting nucleotide pyrophosphatases and potentially useful in therapeutic applications.
Properties
Molecular Formula |
C21H15N7O |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[5-(2-cyanophenyl)tetrazol-2-yl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H15N7O/c22-12-16-7-2-4-11-19(16)21-25-27-28(26-21)14-20(29)24-23-13-17-9-5-8-15-6-1-3-10-18(15)17/h1-11,13H,14H2,(H,24,29)/b23-13+ |
InChI Key |
XDVJJQSKKWOSCJ-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CN3N=C(N=N3)C4=CC=CC=C4C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CN3N=C(N=N3)C4=CC=CC=C4C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]isoindole-1,3-dione](/img/structure/B11108903.png)
![(2S,3S,10bR)-2-phenyl-3-(phenylcarbonyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11108905.png)
![Methyl 3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B11108908.png)

![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11108920.png)
![Methyl 2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B11108928.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11108930.png)
![ethyl 4'-benzamido-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B11108951.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108958.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B11108962.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11108966.png)
boron](/img/structure/B11108968.png)


